2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid
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Overview
Description
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid is an organic compound that features a terephthalic acid core substituted with a 5-chloro-2-methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid typically involves the reaction of terephthalic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent. Common coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 2-[(5-Chloro-2-hydroxyphenyl)carbamoyl]terephthalic acid.
Reduction: Formation of 2-[(5-Chloro-2-methoxyphenyl)amino]terephthalic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-methoxyphenyl)amino]terephthalic acid
- 2-[(5-Chloro-2-hydroxyphenyl)carbamoyl]terephthalic acid
- 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]benzoic acid
Uniqueness
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a terephthalic acid core with a 5-chloro-2-methoxyphenyl carbamoyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]terephthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-24-13-5-3-9(17)7-12(13)18-14(19)11-6-8(15(20)21)2-4-10(11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHHFLUNYSBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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